Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. It is characterized by its molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . This compound is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The hydroxyl and methoxy groups on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxyquinoline-3-carboxylate
- Ethyl 8-methoxyquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-quinolinecarboxylate
Uniqueness
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the quinoline ring. This structural feature enhances its reactivity and allows for the formation of a diverse range of derivatives. Additionally, the compound’s specific substitution pattern contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNWEIHLHVPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950236 | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-04-3 | |
Record name | 27568-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27568-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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